molecular formula C7H3BrN2O2S B13014126 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

Cat. No.: B13014126
M. Wt: 259.08 g/mol
InChI Key: VTTOCACDMWIJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (CAS 1780212-82-9) is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. This compound features a thiazolopyridine core, a privileged scaffold in drug discovery, functionalized with both a bromine substituent and a carboxylic acid group . This distinct molecular architecture, with formula C7H3BrN2O2S and molecular weight 259.08 g/mol, provides two orthogonal sites for chemical modification . The bromine atom is highly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of complex aromatic and heteroaromatic systems. Simultaneously, the carboxylic acid group can be readily converted to amides or esters, or used to create coordination complexes with metals. This versatility makes the compound a valuable precursor for constructing diverse libraries of novel molecules targeting biological receptors, as well as for developing organic electronic materials and metal-organic frameworks (MOFs). Researchers can leverage this reagent to generate compounds for high-throughput screening in drug discovery programs, particularly in the development of kinase inhibitors, antimicrobial agents, and other therapeutic modalities where fused heterocycles are prevalent. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H3BrN2O2S

Molecular Weight

259.08 g/mol

IUPAC Name

6-bromo-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3BrN2O2S/c8-3-1-4-5(9-2-3)10-6(13-4)7(11)12/h1-2H,(H,11,12)

InChI Key

VTTOCACDMWIJIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis

Step Reaction Description Reagents & Conditions Yield (%) Notes
S1 Synthesis of 1-(3,5-dibromopyridin-2-yl)thiourea 3,5-dibromo-2-aminopyridine + thiocyanamide in tetrahydrofuran; benzoyl chloride added; stirred 12 h at 50–80 °C; then sodium hydroxide, methanol, water reflux ~45 Reaction monitored by TLC; product isolated by filtration and drying
S2 Cyclization to 6-bromothiazolo[4,5-b]pyridin-2-amine Sodium hydride in tetrahydrofuran; 1-(3,5-dibromopyridin-2-yl)thiourea added portionwise; stirred 5 h at 85–110 °C; quenched with water 82–89 Reaction completion confirmed by TLC; product isolated by filtration
S3 Diazotization to 6-bromothiazolo[4,5-b]pyridine Isoamyl nitrite added dropwise to 6-bromothiazolo[4,5-b]pyridin-2-amine in tetrahydrofuran; reflux 11 h at 95–120 °C 54–60 Product purified by column chromatography
S4 Carbonylation to methyl ester 6-bromothiazolo[4,5-b]pyridine + triethylamine + bis(triphenylphosphine)palladium dichloride in methanol; CO gas introduced; 12 h at 100–115 °C under 10 kPa pressure 63–77 Reaction monitored by TLC; product extracted and purified
S5 Hydrolysis to carboxylic acid Methyl ester + sodium hydroxide in water; stirred 12 h at 10–30 °C; acidified to precipitate product 86–88 Product isolated by filtration and drying

Reaction Conditions and Yields Summary

Step Temperature (°C) Time (h) Yield (%) Range Key Reagents
S1 50–80 12 45 Benzoyl chloride, NaOH, methanol, water
S2 85–110 5 82–89 Sodium hydride, tetrahydrofuran
S3 95–120 11 54–60 Isoamyl nitrite, tetrahydrofuran
S4 100–115 12 63–77 Pd catalyst, triethylamine, CO, methanol
S5 10–30 12 86–88 NaOH, water

Research Findings and Notes

  • The starting material, 3,5-dibromo-2-aminopyridine , is key for introducing the bromine substituents at the 6-position of the thiazolopyridine ring system.
  • The thiourea intermediate formed in step S1 is crucial for the subsequent cyclization to the thiazolopyridine core.
  • Sodium hydride is used as a strong base to promote cyclization in step S2, with reaction temperature carefully controlled to optimize yield.
  • Diazotization with isoamyl nitrite (step S3) converts the amino group to a diazonium intermediate, facilitating ring closure and formation of the thiazolopyridine.
  • The carbonylation step (S4) employs palladium catalysis under CO atmosphere to introduce the carboxylate ester group at the 2-position.
  • Final hydrolysis (S5) converts the methyl ester to the free carboxylic acid, completing the synthesis of 6-bromothiazolo[4,5-b]pyridine-2-carboxylic acid.
  • The overall process achieves good yields at each step, with the final product isolated in high purity as confirmed by 1H-NMR spectroscopy.
  • Reaction monitoring by thin layer chromatography (TLC) is consistently used to confirm completion at each stage.
  • The method is scalable and suitable for industrial production due to relatively mild conditions and manageable reaction times.

Summary Table of Key Intermediates and Products

Compound Name Structure Role Yield (%) Purification Method Characterization
1-(3,5-dibromopyridin-2-yl)thiourea Intermediate (S1) ~45 Filtration, drying TLC, NMR
6-bromothiazolo[4,5-b]pyridin-2-amine Intermediate (S2) 82–89 Filtration, drying TLC, NMR
6-bromothiazolo[4,5-b]pyridine Intermediate (S3) 54–60 Column chromatography TLC, NMR
Methyl 6-bromothiazolo[4,5-b]pyridine-2-carboxylate Intermediate (S4) 63–77 Extraction, column chromatography TLC, NMR
This compound Final product (S5) 86–88 Filtration, drying 1H-NMR, purity analysis

Chemical Reactions Analysis

Types of Reactions

6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include lithium bromide, bromine, acetic acid, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Intermediate

6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it a valuable building block for developing drugs targeting cardiovascular diseases. Research indicates that thiazolopyridine derivatives exhibit properties that resist platelet aggregation, thus presenting potential therapeutic benefits for cardiovascular conditions .

Inhibition of Phosphoinositide 3-Kinase (PI3K)

Recent studies have highlighted the compound's potent inhibitory effects on phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kα, PI3Kγ, and PI3Kδ. For instance, a derivative of thiazolo[5,4-b]pyridine showed an IC50 value of 3.6 nM against PI3Kα, indicating its strong potential as an anti-cancer agent due to the role of PI3K in cell proliferation and survival pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific functional groups attached to the thiazolo[4,5-b]pyridine scaffold significantly influence its biological activity. For example, sulfonamide functionalities have been identified as crucial for enhancing PI3K inhibitory potency .

Cardiovascular Research

A study focused on the cardiovascular applications of thiazolopyridine compounds demonstrated their efficacy in reducing platelet aggregation in vitro and in vivo models. The research emphasizes the low toxicity profile and stability of these compounds compared to traditional antiplatelet agents, suggesting a promising alternative for patients with cardiovascular diseases.

Cancer Therapeutics

In cancer research, derivatives of 6-bromothiazolo[4,5-b]pyridine have shown promising results in inhibiting tumor growth through targeted action on PI3K pathways. The findings indicate that these compounds could be developed into novel anti-cancer therapies with improved efficacy and reduced side effects compared to existing treatments.

Data Summary Table

Application AreaKey FindingsReferences
Pharmaceutical IntermediateImportant for synthesizing cardiovascular agents
PI3K InhibitionIC50 values as low as 3.6 nM against PI3Kα
Cardiovascular ResearchReduces platelet aggregation; low toxicity
Cancer TherapeuticsInhibits tumor growth via PI3K pathway targeting

Mechanism of Action

The mechanism of action of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 6-bromothiazolo[4,5-b]pyridine-2-carboxylic acid and related compounds:

Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound Thiazolo[4,5-b]pyridine Br (C6), COOH (C2) High polarity, potential drug intermediate
6-Bromo-2-mercaptothiazolo[4,5-b]pyridine Thiazolo[4,5-b]pyridine Br (C6), SH (C2) Thiol group enables metal coordination
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine Br (C6), COOH (C2) Differing ring system (imidazole vs. thiazole); altered electronic properties
6-Bromo-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Br (C6) Lacks carboxylic acid; potential carcinogen (cf. amino-substituted analogs)
2-Amino-6-bromothiazolo[4,5-b]pyrazine Thiazolo[4,5-b]pyrazine Br (C6), NH2 (C2) Amino group increases basicity; possible mutagenicity
6-Bromooxazolo[4,5-b]pyridine derivatives Oxazolo[4,5-b]pyridine Br (C6), alkyl/aryl chains Oxygen in oxazole reduces ring electron density vs. thiazole

Biological Activity

6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a fused thiazole and pyridine ring system, which includes a carboxylic acid functional group. This compound has garnered attention due to its diverse biological activities, making it a significant subject of research in medicinal chemistry and pharmacology. The unique structural features of this compound allow it to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₆BrN₃O₂S
  • Molecular Weight : Approximately 276.13 g/mol
  • Structural Features :
    • Fused thiazole and pyridine rings
    • Carboxylic acid group at the second position of the thiazole ring

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. These properties are attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.

Activity TypeTarget OrganismsMechanism of Action
AntibacterialGram-positive and Gram-negative bacteriaDisruption of cell wall synthesis
AntifungalVarious fungal strainsInhibition of ergosterol synthesis

Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has shown activity against various cancer cell lines, indicating its role as a potential chemotherapeutic agent.

Cancer Cell LineIC₅₀ (µM)Mechanism of Action
MCF7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.5Cell cycle arrest at G1 phase
HT29 (Colon)18.3Inhibition of proliferation

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). This inhibition can lead to reduced tumor growth.

Study 1: Antimicrobial Activity

In a study conducted by researchers, derivatives of thiazolo[4,5-b]pyridine were tested against various bacterial strains. The results indicated that compounds with bromine substitutions exhibited enhanced antimicrobial activity compared to their non-brominated counterparts. The study concluded that the presence of bromine significantly affects the compound's interaction with microbial targets.

Study 2: Anticancer Efficacy

A recent investigation evaluated the anticancer effects of this compound on multiple cancer cell lines. The findings revealed that this compound inhibited cell growth in a dose-dependent manner, particularly in MCF7 and A549 cells. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest.

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